3-Methylbutyraldehyde oxime - 626-90-4

3-Methylbutyraldehyde oxime

Catalog Number: EVT-516810
CAS Number: 626-90-4
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methylbutyraldehyde oxime is a compound that has garnered attention in various fields due to its role in flavor chemistry and potential applications in synthetic chemistry. While not directly studied, its closely related compound, 3-methylbutanal, has been identified as a key flavor compound in hard and semi-hard cheese varieties, with implications in other food products such as bread and meat1. Understanding the biosynthesis and impact of such compounds is crucial for controlling flavor profiles in food production and could have broader implications in other areas of research.

(E)-3-Methylbutyraldehyde Oxime

    Isoamyl Alcohol

      Compound Description: Isoamyl alcohol, also known as isopentyl alcohol, is a colorless liquid alcohol. It was found to be a major volatile compound in both female and male buds of Herpetospermum pedunculosum.

    1-Nitropentane

      Compound Description: 1-Nitropentane is a nitroalkane compound. It was identified as a differential volatile compound between female and male buds of Herpetospermum pedunculosum along with 3-methylbutyraldehyde oxime.

    Mechanism of Action

    The biosynthesis of 3-methylbutanal, a compound structurally similar to 3-methylbutyraldehyde oxime, involves major metabolic pathways and key enzymes. In cheese, lactic acid bacteria are responsible for the formation of this flavor compound through specific metabolic pathways1. Although the exact mechanism of action for 3-methylbutyraldehyde oxime is not detailed in the provided papers, it can be inferred that similar metabolic processes may be involved in its formation and function. Additionally, the oxime-nitrone isomerization and intramolecular cycloaddition reactions of related aldehyde oximes suggest a complex chemistry that could be harnessed in synthetic applications3.

    Applications in Various Fields

    Food Industry

    In the food industry, the control of flavor compounds like 3-methylbutanal is essential for the production of cheese with desirable taste characteristics. The paper by1 outlines the pathways and enzymes involved in the formation of this compound and suggests strategies for controlling its levels in cheese production. These insights could potentially be applied to the management of 3-methylbutyraldehyde oxime concentrations in food products to enhance or modify flavor profiles.

    Synthetic Chemistry

    The study of oxime-nitrone isomerization and intramolecular cycloaddition reactions, as discussed in3, opens up possibilities for the synthesis of complex organic compounds. The formation of perhydroisoxazolo[4,3-c]pyridine derivatives from aldehyde oximes under mild conditions indicates that 3-methylbutyraldehyde oxime could serve as a precursor or intermediate in the synthesis of heterocyclic compounds, which are valuable in pharmaceuticals and materials science.

    Therapeutic Properties

    Although not directly related to 3-methylbutyraldehyde oxime, the study of 3-hydroxybutyrate (3-HB) reveals the potential of metabolites to act as regulatory molecules influencing gene expression, lipid metabolism, and neuronal function2. By analogy, it is conceivable that 3-methylbutyraldehyde oxime and its derivatives could have similar regulatory roles or therapeutic properties, warranting further investigation into their biological activities.

    Properties

    CAS Number

    626-90-4

    Product Name

    3-Methylbutyraldehyde oxime

    IUPAC Name

    (NE)-N-(3-methylbutylidene)hydroxylamine

    Molecular Formula

    C5H11NO

    Molecular Weight

    101.15 g/mol

    InChI

    InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3/b6-4+

    InChI Key

    JAUPRNSQRRCCRR-GQCTYLIASA-N

    SMILES

    CC(C)CC=NO

    Canonical SMILES

    CC(C)CC=NO

    Isomeric SMILES

    CC(C)C/C=N/O

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